molecular formula C22H22N6O3 B12050684 4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B12050684
M. Wt: 418.4 g/mol
InChI Key: CDWNIZAKPKFQGO-YDZHTSKRSA-N
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Description

4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a hydrazone derivative comprising a 4-methoxybenzaldehyde moiety linked via a hydrazone group to a substituted purine core. The purine scaffold is functionalized with benzyl and methyl groups at positions 7, 1, and 3, respectively. The 4-methoxybenzaldehyde group may enhance solubility and electronic properties, influencing reactivity and bioactivity .

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

7-benzyl-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H22N6O3/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-7-5-4-6-8-16)21(24-19)25-23-13-15-9-11-17(31-3)12-10-15/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+

InChI Key

CDWNIZAKPKFQGO-YDZHTSKRSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Solvent Selection : Dichloromethane facilitates high yields due to its ability to dissolve both aromatic aldehydes and hydrazine derivatives. Ethanol-water mixtures are alternatively used for cost-effective and environmentally benign synthesis.

  • Catalyst Efficiency : TFA outperforms HCl in minimizing side reactions, as demonstrated in pyrazolopyrimidine syntheses. A 10–20% molar excess of catalyst ensures complete conversion.

  • Temperature and Time : Reactions proceed optimally at 25–35°C for 3–8 hours, with prolonged heating increasing yields marginally but risking decomposition.

Table 1: Comparative Reaction Conditions for Hydrazone Formation

ParameterCondition 1 (TFA)Condition 2 (HCl)
SolventDichloromethaneEthanol/Water
Catalyst Loading1.2 eq1.5 eq
Temperature (°C)25–3525–35
Time (hours)38
Yield (%)92–9385–88

Mechanistic Insights into Hydrazone Formation

The reaction mechanism involves initial protonation of the aldehyde carbonyl group by the acid catalyst, enhancing its electrophilicity. The hydrazine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield the hydrazone. Competing pathways, such as the formation of Schiff bases or retro-aldol reactions, are suppressed by maintaining anhydrous conditions and controlled pH.

In the case of 4-methoxybenzaldehyde, the electron-donating methoxy group stabilizes the intermediate, accelerating condensation kinetics compared to non-substituted benzaldehydes. This electronic effect is corroborated by NMR studies showing downfield shifts in the aldehyde proton (δ 9.8–10.2 ppm) upon reaction progression.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents. Key characterization data include:

Spectroscopic Analysis

  • 1H NMR : The hydrazone proton (N–NH–C=O) resonates as a singlet at δ 10.2–10.5 ppm, while the methoxy group of 4-methoxybenzaldehyde appears as a singlet at δ 3.8–3.9 ppm. Aromatic protons from the benzyl and methoxybenzaldehyde groups integrate appropriately between δ 7.2–8.1 ppm.

  • 13C NMR : The hydrazone carbonyl carbon (C=O) is observed at δ 160–165 ppm, with the purine diketone carbons at δ 150–155 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the E-configuration of the hydrazone moiety and planar geometry of the purine core. Intermolecular hydrogen bonds between the hydrazone NH and adjacent carbonyl groups stabilize the crystal lattice, as evidenced by bond lengths of 1.85–1.90 Å.

Scalability and Industrial Feasibility

Pilot-scale synthesis (20 kg batch) achieves yields exceeding 93% using dichloromethane and TFA, with HPLC purity >99%. Key considerations for industrial adoption include:

  • Solvent Recovery : Dichloromethane is recycled via distillation, reducing environmental impact.

  • Catalyst Reuse : TFA can be neutralized and regenerated, though HCl is more cost-effective for large-scale operations .

Chemical Reactions Analysis

4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Hydrazones are known for their antimicrobial properties. A review highlighted that various hydrazone derivatives exhibit significant antibacterial and antifungal activities. For example, derivatives synthesized from 4-methoxybenzaldehyde have shown promising results against specific bacterial strains and fungi.

Case Study:
In a study evaluating the antibacterial activity of hydrazone derivatives, compounds derived from 4-methoxybenzaldehyde demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents in treating bacterial infections .

Anticancer Properties

Research indicates that hydrazone compounds can act as potential anticancer agents. The ability of these compounds to inhibit cancer cell proliferation has been documented.

Data Table: Anticancer Activity of Hydrazone Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
4-Methoxybenzaldehyde HydrazoneMCF-7 (Breast Cancer)15.0
4-Methoxybenzaldehyde DerivativeHeLa (Cervical Cancer)20.5

Neuroprotective Effects

Some hydrazone derivatives have shown neuroprotective effects by scavenging free radicals and reducing oxidative stress.

Case Study:
A recent study evaluated the neuroprotective properties of a hydrazone derived from 4-methoxybenzaldehyde. It demonstrated significant radical scavenging activity in various oxidative stress models, suggesting its potential use in neurodegenerative disease therapy .

Analytical Reagents

Hydrazones are extensively used as analytical reagents for the detection and quantification of metal ions and organic compounds.

Data Table: Analytical Applications of Hydrazones

Application TypeTarget AnalyteDetection MethodReference
Metal Ion DetectionLead (Pb)Spectrophotometry
Organic Compound AnalysisCarbonyl CompoundsHPLC
Ion DetectionMercury (Hg)Colorimetric Method

These compounds facilitate the spectroscopic determination of various analytes in environmental and biological samples.

Synthesis of Functional Materials

Hydrazones are utilized in synthesizing polymers and nanomaterials due to their unique chemical properties.

Case Study:
Research has shown that hydrazones can serve as precursors for the synthesis of conductive polymers. A specific hydrazone derivative was polymerized to create a material with enhanced electrical conductivity suitable for applications in organic electronics .

Catalytic Applications

The catalytic potential of hydrazones has been explored in various reactions, including asymmetric synthesis.

Data Table: Catalytic Activity of Hydrazone Derivatives

Reaction TypeCatalyst UsedYield (%)Reference
Aldol ReactionHydrazone Catalyst85
Michael AdditionHydrazone-based Catalyst90

These applications highlight the versatility of hydrazones in catalysis, contributing to the development of efficient synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

8-[(2E)-2-(4-Ethoxybenzylidene)hydrazino]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Core Structure : Shares the purine-hydrazone scaffold but substitutes the 4-methoxy group with a 4-ethoxybenzylidene moiety.
  • Synthesis : Prepared via hydrazone condensation, analogous to methods used for the target compound .

Benzaldehyde [3-Methyl-2,6-dioxo-1,7-bis(phenylmethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

  • Core Structure : Replaces 4-methoxybenzaldehyde with unsubstituted benzaldehyde.
  • Electronic Effects : Absence of the methoxy group reduces electron-donating capacity, which may diminish interactions with electron-deficient biological targets .
  • Molecular Weight : Higher molecular weight (464.5 g/mol) due to additional benzyl substituents .

Non-Purine Hydrazone Derivatives

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15)

  • Core Structure : Benzodithiazine-hydrazone hybrid with a 2,4-dihydroxybenzylidene group.
  • Biological Relevance: Exhibits strong hydrogen-bonding capacity due to phenolic -OH groups, contrasting with the methoxy group’s hydrophobic character in the target compound .
  • Spectral Data : IR peaks at 1715 cm⁻¹ (C=O) and 1615 cm⁻¹ (C=N) confirm hydrazone formation .

1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone (MBT)

  • Core Structure : Thiosemicarbazone derivative of 4-methoxybenzaldehyde.
  • Antibacterial Activity : Demonstrates MIC values of 64–128 μg/mL against Salmonella spp., suggesting the 4-methoxybenzaldehyde moiety contributes to antimicrobial efficacy .
  • Synthesis : Formed via Schiff base condensation, a method distinct from purine-hydrazone syntheses .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Purine-hydrazone 4-Methoxybenzaldehyde Not reported (inferred enzymatic interactions) Hydrazone condensation
4-Ethoxy Analog Purine-hydrazone 4-Ethoxybenzylidene Not reported Similar to target
Benzaldehyde Purine Hydrazone Purine-hydrazone Benzaldehyde Not reported Hydrazone condensation
MBT Thiosemicarbazone 4-Methoxybenzaldehyde Antibacterial (MIC: 64–128 μg/mL) Schiff base condensation
Benzodithiazine Derivative Benzodithiazine 2,4-Dihydroxybenzylidene Not reported Multi-step reflux

Implications for Bioactivity

  • Purine Core: May target adenosine receptors or kinases, a mechanism distinct from thiosemicarbazones like MBT, which likely disrupt microbial metalloenzymes .

Biological Activity

4-Methoxybenzaldehyde (4-MBA), also known as p-anisaldehyde, is an organic compound with the formula C₈H₈O₂. It is a colorless liquid that is commonly used in fragrances and as a precursor in organic synthesis. Its derivatives, particularly hydrazones, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone , exploring its synthesis, biological effects, and potential therapeutic applications.

Synthesis of 4-Methoxybenzaldehyde Hydrazones

The synthesis of hydrazones from 4-MBA typically involves the condensation reaction between 4-MBA and hydrazine or its derivatives. The general reaction can be summarized as follows:

4 MBA+HydrazineHydrazone+H2O\text{4 MBA}+\text{Hydrazine}\rightarrow \text{Hydrazone}+\text{H}_2\text{O}

This reaction can be facilitated by heating the reactants in an appropriate solvent such as ethanol or methanol. The resulting hydrazone derivatives can then be purified through recrystallization.

Example of Synthesis

A specific example includes the synthesis of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone , which was derived from 4-MBA and showed notable antibacterial activity against various strains of Salmonella .

Antimicrobial Activity

Hydrazones derived from 4-MBA have been evaluated for their antimicrobial properties. For instance, a study reported that several 4-methoxybenzoylhydrazones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied widely among different derivatives, indicating a structure-activity relationship (SAR) that could guide future drug design .

Table 1: Antibacterial Activity of 4-Methoxybenzoylhydrazones

Compound IDMIC (μg/mL)Target Bacteria
1216.52Staphylococcus aureus
2289.58Escherichia coli
3227.75Salmonella typhi

Cytotoxicity and Anticancer Activity

In addition to antimicrobial effects, hydrazones derived from 4-MBA have shown promising anticancer properties. For example, certain derivatives exhibited cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from low micromolar concentrations, suggesting potent activity .

Table 2: Cytotoxicity of Selected Hydrazones

Compound IDIC₅₀ (μM)Cancer Cell Line
A1.40HepG2
B2.56MCF-7

Neuroprotective Effects

Recent studies have also indicated that some hydrazone derivatives possess neuroprotective effects. In vitro experiments demonstrated that these compounds could mitigate oxidative stress-induced damage in neuronal cells, highlighting their potential for treating neurodegenerative disorders .

Case Study: Antibacterial Evaluation

In a comprehensive study assessing the antibacterial properties of various hydrazone derivatives synthesized from 4-MBA, researchers found that specific modifications to the benzene ring significantly enhanced antimicrobial potency. The study utilized standard methods to determine MIC values across multiple bacterial strains, providing a robust dataset for evaluating the efficacy of these compounds .

Case Study: Anticancer Activity Assessment

Another notable investigation focused on the anticancer activity of hydrazones derived from 4-MBA against human cancer cell lines. The study employed various assays to measure cell viability and apoptosis induction, revealing that certain derivatives not only inhibited cell growth but also triggered programmed cell death pathways .

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